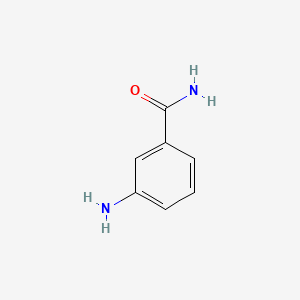

3-Aminobenzamide

Vue d'ensemble

Description

3-Aminobenzamide is a benzamide derivative with the chemical formula C7H8N2O. It is an off-white powder and is known for its role as an inhibitor of poly ADP ribose polymerase, an enzyme involved in DNA repair, transcription control, and programmed cell death

Méthodes De Préparation

3-Aminobenzamide can be synthesized through the reduction of 3-nitrobenzamide by catalytic hydrogenation . The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon in the presence of hydrogen gas. The reaction conditions include maintaining a suitable temperature and pressure to ensure complete reduction of the nitro group to an amino group.

In industrial settings, the production of this compound may involve similar catalytic hydrogenation processes, but on a larger scale with optimized reaction parameters to maximize yield and purity.

Analyse Des Réactions Chimiques

3-Aminobenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Reduction: The compound itself is typically prepared through the reduction of 3-nitrobenzamide.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Neuroprotection and Neurodegenerative Diseases

3-Aminobenzamide has been investigated for its neuroprotective effects, particularly in models of spinal cord injury (SCI). In studies where 3-AB was administered intrathecally, it demonstrated a significant reduction in apoptosis and neurodegeneration by inhibiting PARP-1 activation. This suggests potential therapeutic applications for conditions like SCI and other neurodegenerative diseases .

Inflammation and Liver Injury

Research indicates that 3-AB can mitigate liver injury induced by concanavalin A, a model for T cell-mediated hepatitis. The compound reduced oxidative stress and inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNFα in macrophages. This positions 3-AB as a promising candidate for treating liver-related inflammatory conditions .

Radiation Protection

A notable application of 3-AB is in protecting biological tissues from damage caused by synchrotron radiation X-rays. Experimental results have shown that administration of 3-AB significantly reduces tissue damage in animal models exposed to high doses of radiation, indicating its potential use in radioprotection strategies .

Mechanistic Insights

The primary mechanism through which 3-AB exerts its effects is through the inhibition of PARP-1. Overactivation of PARP-1 can lead to cellular energy depletion and apoptosis, particularly under stress conditions such as oxidative stress or DNA damage. By inhibiting this enzyme, 3-AB helps maintain cellular viability and function .

Table: Summary of Key Studies Involving this compound

Mécanisme D'action

3-Aminobenzamide exerts its effects by inhibiting the activity of poly ADP ribose polymerase. This enzyme is responsible for repairing DNA strand breaks by using nicotinamide adenine dinucleotide as a substrate. When this compound binds to poly ADP ribose polymerase, it prevents the enzyme from utilizing nicotinamide adenine dinucleotide, leading to a depletion of cellular adenosine triphosphate levels and ultimately causing cell death .

Comparaison Avec Des Composés Similaires

3-Aminobenzamide is similar to other benzamide derivatives, such as 4-aminobenzamide and nicotinamide. its unique ability to inhibit poly ADP ribose polymerase sets it apart from these compounds. While 4-aminobenzamide also inhibits poly ADP ribose polymerase, it is less potent compared to this compound . Nicotinamide, on the other hand, is primarily known for its role as a vitamin and does not exhibit the same inhibitory effects on poly ADP ribose polymerase.

Similar compounds include:

- 4-Aminobenzamide

- Nicotinamide

- Luminol

These compounds share structural similarities but differ in their specific biological activities and applications.

Activité Biologique

3-Aminobenzamide (3-AB) is a small molecule recognized primarily for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor . Its biological activity has been extensively studied in various contexts, particularly in relation to DNA repair mechanisms, apoptosis, and cellular responses to oxidative stress.

- Molecular Formula : C₇H₈N₂O

- Molecular Weight : 136.15 g/mol

- CAS Number : 3544-24-9

- Solubility : Soluble in DMSO (30 mg/ml) and water (25 mg/ml)

This compound primarily inhibits PARP1, an enzyme involved in the repair of DNA strand breaks. By inhibiting PARP1 activity, 3-AB prevents the rejoining of broken DNA strands, leading to enhanced apoptosis in cells subjected to DNA-damaging agents such as ionizing radiation or alkylating agents .

1. Inhibition of PARP Activity

The IC50 value for 3-AB as a PARP inhibitor is approximately 30 µM , indicating its effectiveness in blocking the enzyme's activity . This inhibition has significant implications for cancer therapy, as it can sensitize tumor cells to chemotherapy and radiotherapy.

2. Enhancement of Apoptosis

This compound has been shown to enhance apoptosis by disrupting the repair processes of DNA damage. Studies indicate that it stimulates unscheduled DNA synthesis and increases cell death in human lymphocytes exposed to damaging agents .

3. Protection Against Oxidative Stress

Research has demonstrated that 3-AB can protect cells from oxidative stress-induced damage. For instance, in an experimental model using auditory hair cells exposed to blast overpressure, treatment with 3-AB resulted in reduced oxidative stress markers and improved cell viability . The compound was also found to upregulate antioxidant defenses, contributing to its protective effects.

4. Cardioprotective Effects

In models of myocardial reperfusion injury, 3-AB exhibited protective properties by reducing oxidative stress and inflammation. It significantly decreased serum creatinine (SCr), blood urea nitrogen (BUN), and aspartate aminotransferase (AST) levels, which are indicators of kidney and liver function impacted by ischemia-reperfusion injury .

Case Study 1: Neuroprotection

A study investigated the effects of 3-AB on auditory hair cells subjected to blast overpressure. The results indicated that treatment with 3-AB maintained ATP levels and improved mitochondrial membrane potential, thereby enhancing cell survival post-injury .

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory responses, administration of 3-AB was shown to reduce neutrophil infiltration in models of intestinal reperfusion injury. This was evidenced by decreased myeloperoxidase activity, highlighting its potential role in modulating inflammatory pathways .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCPDZHWVNUUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188922 | |

| Record name | 3-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Poly(ADP-ribosyl)transferase inhibitor, A 3 hr exposure to 1 mM H2O2 followed by 6 hr post-challenge growth in peroxide-free medium induces necrosis in U937 cells. Addition of the poly(ADP-ribose)polymerase inhibitor 3-aminobenzamide during recovery prevents necrosis and triggers apoptosis, as shown by the appearance of apoptotic bodies, extensive blebbing and formation of multimeric DNA fragments as well as 50 kb double stranded DNA fragments. Thus, the same initial damage can be a triggering event for both apoptotic and necrotic cell death. Furthermore, necrosis does not appear to be a passive response to overwhelming damage., Treatment with 3-aminobenzamide, known as an inhibitor of poly(ADP-ribose)polymerease, decreased the toxicity and covalent binding of the herbicide dichlobenil (2,6-dichlorobenzonitrile; 12 mg/kg; i.p.) in the mouse olfactory mucosa. In vitro studies showed that 3-aminobenzamide markedly reduced the NADPH-dependent covalent binding of [14C]dichlobenil and the hydroxylation of p-nitrophenol which have previously been suggested to be mediated by a common form of cytochrome P450 (P450) in rat olfactory microsomes ... . Furthermore, 3-aminobenzamide markedly reduced the P450-dependent metabolic activation of [3H]NNK (4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone) in rat olfactory microsomes and slightly decreased the P450 2B1-dependent pentoxyresorufindealkylase activity in liver microsomes of phenobarbital-treated rats. The present results suggest that 3-aminobenzamide is also an inhibitor of P450 and that the lack of toxicity of dichlobenil in the olfactory mucosa of 3-aminobenzamide-treated mice is related to a decreased metabolic activation of dichlobenil at this site... ., ... Cll lines deficient in poly(ADP-ribose) synthesis due to deficiency in the enzyme poly(ADP-ribose) polymerase (PADPRP) or depletion of its substrate NAD+ overexpress GRP78. Furthermore, this overexpression of GRP78 is associated with the acquisition of resistance to topoisomerase II-directed drugs such as etoposide (VP-16) ... Thus, /the/ studies suggest that interference with NAD+-PADPRP metabolism could provide an important approach to (a) define pathways of GRP78 induction, (b) study the effect of GRP78 on other cellular processes, (c) elucidate the mechanism of GRP78-dependent resistance to topoisomerase II targeted drugs, and (d) modulate responses to chemotherapy in normal and tumor tissues. However, in the in vivo situation, it is impractical to interfere with NAD+-PADPRP metabolism by mutational inactivation of PADPRP or by depletion of its substrate NAD+. Therefore, ... several inhibitors of NAD+-PADPRP metabolism including 3-aminobenzamide, PD128763, and 6-aminonicotinamide /were examined/ for their ability to reproduce the results obtained with cell lines deficient in NAD+-PADPRP metabolism relative to the induction of GRP78 and subsequent development of resistance to VP-16. ... 6-aminoicotinamide treatment is highly effective in the induction of GRP78 and subsequent development of resistance to VP-16, whereas treatment with 3-aminobenzamide or PD128763 does not induce GRP78 and thus does not result in VP-16 resistance., For more Mechanism of Action (Complete) data for 3-AMINOBENZAMIDE (7 total), please visit the HSDB record page. | |

| Record name | 3-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3544-24-9 | |

| Record name | 3-Aminobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-aminobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J365YF1YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-116 °C | |

| Record name | 3-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-Aminobenzamide is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) [1-29]. PARP is a nuclear enzyme that plays a role in various cellular processes, including DNA repair, cell death pathways, and inflammation.

ANone:

ANone: this compound is not known to possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting PARP. Its action involves binding to the enzyme and preventing its activity, rather than catalyzing a chemical reaction.

A: While computational chemistry approaches are valuable for drug discovery, the provided literature predominantly focuses on in vitro and in vivo experimental studies of this compound. A study specifically investigated the binding affinity of this compound to PARP using molecular docking simulations [].

A: A few studies have investigated structural analogs of this compound [, , ]. These studies highlight that modifications to the benzamide structure can significantly influence the compound's potency as a PARP inhibitor, as well as its effects on DNA synthesis and cell proliferation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.